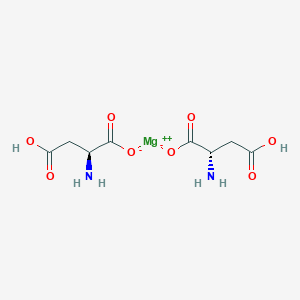

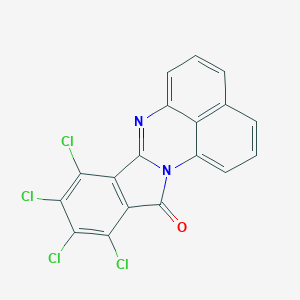

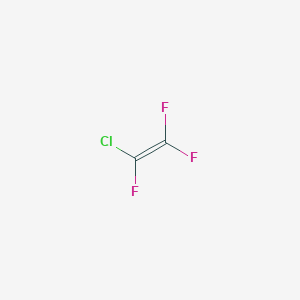

![molecular formula C9H8N2O2 B008433 イミダゾ[1,2-a]ピリジン-2-イル酢酸 CAS No. 19741-30-1](/img/structure/B8433.png)

イミダゾ[1,2-a]ピリジン-2-イル酢酸

概要

説明

Imidazo[1,2-a]pyridin-2-yl-acetic acid (IPA) is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. IPA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

科学的研究の応用

抗癌活性

イミダゾ[1,2-a]ピリジン-2-イル酢酸誘導体は、顕著な抗癌活性を示すことが判明している . 例えば、ヨウ素触媒法によって合成された化合物は、4種類の癌細胞(Hep-2、HepG2、MCF-7、A375)および正常なVero細胞に対して有望な結果を示している .

抗炎症薬

これらの化合物は、抗炎症薬としても使用されてきた . 炎症を軽減することができ、これは多くの病気に見られる一般的な症状です。

抗ウイルス薬

イミダゾ[1,2-a]ピリジン-2-イル酢酸誘導体は、抗ウイルス薬として使用されてきた . ウイルスの複製を阻害し、ウイルス感染の治療に役立ちます。

抗菌薬と抗真菌薬

これらの化合物は、抗菌薬および抗真菌薬として使用されてきた . 細菌や真菌の増殖を阻害し、さまざまな感染症の治療に役立ちます。

心血管疾患の治療

いくつかの研究では、心血管疾患の治療のためにイミダゾ[1,2-a]ピリジン誘導体の使用が提案されている <svg class="icon" height="1

作用機序

Target of Action

Imidazo[1,2-a]pyridin-2-yl-acetic acid, also known as 2-(IMIDAZO[1,2-A]PYRIDIN-2-YL)ACETIC ACID, is a compound with a broad spectrum of biological activity . It has been suggested that this compound may interact with γ-aminobutyric acid receptors , and it has been proposed for use in the treatment of various conditions, including cancer , cardiovascular diseases , and Alzheimer’s disease . Additionally, it has been suggested that these compounds may bind to Vascular Endothelial Growth Factor receptor 2 (VEGFR2) , potentially inhibiting tumor cell growth and angiogenesis .

Mode of Action

For instance, in the case of γ-aminobutyric acid receptors, it is thought to exert its effects by blocking these receptors , similar to classical benzodiazepine tranquilizers . This blocking action is believed to be responsible for its potential hypnotic effects .

Biochemical Pathways

The biochemical pathways affected by Imidazo[1,2-a]pyridin-2-yl-acetic acid are likely to be diverse, given its broad spectrum of biological activity . For instance, by blocking γ-aminobutyric acid receptors, it could affect the GABAergic neurotransmission pathway . Additionally, by binding to VEGFR2, it could influence the VEGF signaling pathway , which plays a crucial role in angiogenesis .

Result of Action

The molecular and cellular effects of Imidazo[1,2-a]pyridin-2-yl-acetic acid’s action are likely to be diverse, reflecting its broad spectrum of biological activity . For instance, by blocking γ-aminobutyric acid receptors, it could potentially induce hypnotic effects . By binding to VEGFR2, it could potentially inhibit tumor cell growth and angiogenesis .

Safety and Hazards

While specific safety and hazard information for Imidazo[1,2-a]pyridin-2-yl-acetic acid is not available, it’s generally recommended to avoid inhalation, contact with skin, and ingestion of similar chemical compounds . It’s also advised to wear personal protective equipment and ensure adequate ventilation when handling such compounds .

将来の方向性

Imidazo[1,2-a]pyridin-2-yl-acetic acid and its derivatives have shown potential in treating a variety of conditions, including insomnia, cancer, cardiovascular diseases, and Alzheimer’s disease . Future research may focus on further exploring these therapeutic applications and developing more efficient synthesis methods .

生化学分析

Biochemical Properties

Imidazo[1,2-a]pyridin-2-yl-acetic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to block γ-aminobutyric acid receptors . This interaction is the basis for the hypnotic effect of some imidazo[1,2-a]pyridine compounds .

Cellular Effects

Imidazo[1,2-a]pyridin-2-yl-acetic acid has various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have an effect on brain function, and is used to treat short-term insomnia .

Molecular Mechanism

The molecular mechanism of action of Imidazo[1,2-a]pyridin-2-yl-acetic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it exerts its effects by blocking γ-aminobutyric acid receptors .

Metabolic Pathways

Imidazo[1,2-a]pyridin-2-yl-acetic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

特性

IUPAC Name |

2-imidazo[1,2-a]pyridin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYYTUHPAJSTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315676 | |

| Record name | (Imidazo[1,2-a]pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19741-30-1 | |

| Record name | 19741-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Imidazo[1,2-a]pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazo[1,2-a]pyridin-2-yl-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

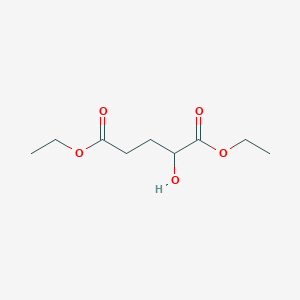

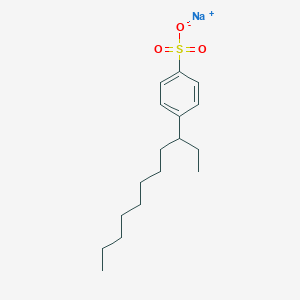

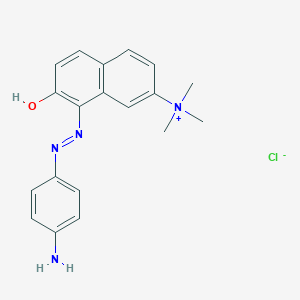

![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)

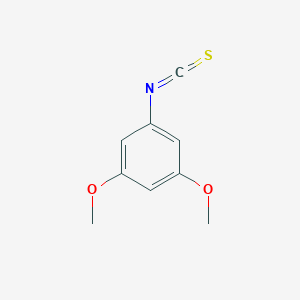

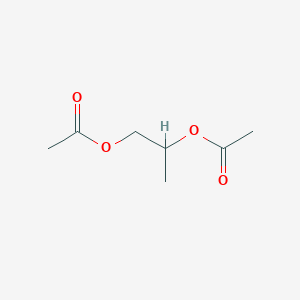

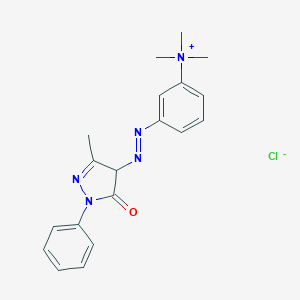

![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B8357.png)

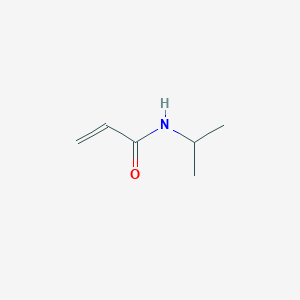

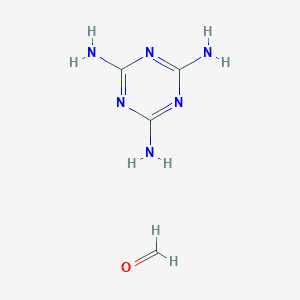

![2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol](/img/structure/B8372.png)